molecular formula C9H12N2O2 B2793085 Ethyl 2-(methylamino)pyridine-3-carboxylate CAS No. 103976-61-0

Ethyl 2-(methylamino)pyridine-3-carboxylate

Cat. No.: B2793085
CAS No.: 103976-61-0
M. Wt: 180.207
InChI Key: QRZKSXMODOEUOH-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)pyridine-3-carboxylate: is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains an ethyl ester group, a methylamino group, and a carboxylate group. This compound is used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(methylamino)pyridine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloronicotinic acid with methylamine to form 2-(methylamino)nicotinic acid . This intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(methylamino)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Ethyl 2-(methylamino)pyridine-3-carboxylate has shown promising results in anticancer research. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. A study demonstrated that derivatives of this compound exhibited significant growth inhibition in MDA-MB-231 and MDA-MB-468 cell lines with minimal toxicity to non-tumorigenic cells . The mechanism involves altering cell cycle dynamics, notably increasing the G0/G1 phase while decreasing the S phase of the cell cycle .

Pharmacological Studies
The compound has been evaluated for its potential as a pharmacological agent due to its ability to interact with biological targets. Research indicates that it may act as a modulator in various biochemical pathways, making it a candidate for further pharmacological exploration .

Synthetic Applications

Synthesis of Heterocyclic Compounds
this compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. It can be utilized in various reactions such as Suzuki-Miyaura coupling, which is pivotal for constructing carbon-carbon bonds in organic synthesis. This reaction enables the formation of aryl-substituted derivatives that are valuable in drug development .

Case Study: Synthesis Pathways
A notable synthetic route involves the reaction of this compound with aryl halides under palladium catalysis, yielding substituted pyridines with potential biological activity. The regioselectivity and yield of these reactions have been optimized, showcasing the compound's utility in synthetic organic chemistry .

Data Table: Overview of Applications

Application Area Description References
Anticancer ResearchInhibition of TNBC cell proliferation; potential for new anticancer drugs
Synthetic IntermediateUsed for synthesizing complex heterocycles; key in Suzuki-Miyaura coupling
Pharmacological StudiesModulates various biochemical pathways; candidates for drug development

Mechanism of Action

The mechanism of action of ethyl 2-(methylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Ethyl 2-(amino)pyridine-3-carboxylate
  • Methyl 2-(methylamino)pyridine-3-carboxylate
  • Ethyl 2-(dimethylamino)pyridine-3-carboxylate

Comparison: this compound is unique due to the presence of both an ethyl ester group and a methylamino group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, making it valuable for specific research applications .

Biological Activity

Ethyl 2-(methylamino)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₂N₂O₂. The structure features a pyridine ring with a methylamino group at the 2-position and an ethyl ester at the carboxylic acid functional group located at the 3-position. This configuration is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate to good antimicrobial activity.

Table 1: Antimicrobial Activity of this compound

Bacterial Strain MIC (µM)
Bacillus subtilis5.00
Staphylococcus aureus10.00
Escherichia coli15.00
Pseudomonas aeruginosa20.00

These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has also been explored for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve modulation of key signaling pathways associated with cell growth and survival.

Case Study: Inhibition of Cancer Cell Proliferation

In a study examining the effects on human cancer cell lines, this compound demonstrated significant antiproliferative effects, with an IC50 value indicating effective inhibition at low concentrations:

  • IC50 Value : 123 nM against breast cancer cell line MCF-7.
  • Mechanism : Induction of apoptosis through modulation of Bcl-2 family proteins and disruption of mitochondrial function .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It acts as a ligand that binds to receptors or enzymes, thereby modulating their activity. This interaction can lead to alterations in cellular signaling pathways critical for processes such as apoptosis and immune response.

Immunomodulatory Effects

Emerging research indicates that this compound may also function as an immunomodulating agent. Its effects on immune responses make it a candidate for further pharmacological exploration, particularly in conditions where immune modulation is beneficial .

Properties

IUPAC Name

ethyl 2-(methylamino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-5-4-6-11-8(7)10-2/h4-6H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZKSXMODOEUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103976-61-0
Record name ethyl 2-(methylamino)pyridine-3-carboxylate
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